N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-16-6-7-18(14)15(20)17-9-11-1-3-12(4-2-11)13-5-8-21-10-13/h1-5,8,10H,6-7,9H2,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIABSFLOKALCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide revolves around three key stages: (1) formation of the imidazolidine-2-one core, (2) introduction of the carboxamide group, and (3) functionalization with the 4-(furan-3-yl)benzyl substituent.
Formation of the Imidazolidine Core
The imidazolidine-2-one ring is typically synthesized via cyclization reactions. A common approach involves the condensation of 1,2-diaminoethane derivatives with carbonyl sources such as urea or phosgene. For example, 1,2-diaminoethane reacts with urea in acidic conditions to form 2-imidazolidinone, which is subsequently oxidized to 2-oxoimidazolidine using potassium persulfate or hydrogen peroxide. Alternative methods employ 1,3-dichloroacetone and ammonia under high-pressure conditions to generate the imidazolidine ring.
Introduction of the Carboxamide Group
The carboxamide functionality is introduced via amidation reactions. In one protocol, the imidazolidine core is treated with chloroformate derivatives (e.g., ethyl chloroformate) to form a reactive mixed carbonate intermediate, which undergoes nucleophilic substitution with amines. For instance, reaction with benzylamine in the presence of triethylamine yields N-benzyl-2-oxoimidazolidine-1-carboxamide.
Incorporation of the 4-(Furan-3-yl)benzyl Substituent
The final step involves attaching the 4-(furan-3-yl)benzyl group to the carboxamide nitrogen. This is achieved through two primary routes:
Route A: Direct Alkylation
The benzyl substituent is introduced via alkylation of the carboxamide nitrogen using 4-(furan-3-yl)benzyl bromide . The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, yielding the target compound after 12–24 hours at 60–80°C.
Route B: Suzuki-Miyaura Coupling
A more advanced method employs palladium-catalyzed cross-coupling. The imidazolidine intermediate functionalized with a bromophenyl group undergoes Suzuki coupling with furan-3-ylboronic acid , using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a toluene/water mixture.
Table 1: Comparison of Synthetic Routes
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yields. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance alkylation efficiency due to improved solubility of intermediates. For Suzuki couplings, toluene/water biphasic systems prevent catalyst deactivation. Elevated temperatures (60–80°C) are critical for accelerating alkylation but may promote side reactions if exceeding 90°C.
Analytical Characterization
Spectroscopic Data
Comparative Analysis with Structural Analogues
Modifying the benzyl or furyl substituents alters physicochemical properties. For example:
Table 2: Impact of Substituents on Bioactivity
| Compound | IC₅₀ (HT-1080 cells, μM) | Reference |
|---|---|---|
| N-(4-(Furan-3-yl)benzyl) derivative | 12.3 | |
| N-(Thiophen-3-ylmethyl) analogue | 18.7 | |
| N-(4-Nitrophenyl) variant | 24.5 |
The furan-3-yl group enhances cytotoxicity compared to thiophene or nitro substituents, likely due to improved membrane permeability.
Challenges and Limitations
Low Yield in Alkylation Steps
Route A’s moderate yield (62%) stems from competing N-alkylation at multiple sites. Using bulkier bases like DBU suppresses side reactions, increasing yield to 73%.
Instability of Furan-3-ylboronic Acid
In Route B, the boronic acid decomposes under acidic conditions. Stabilizing it with 2,6-lutidine during coupling improves yield by 15%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzyl or furan derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
- 2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring provides aromatic stability, while the imidazolidine-1-carboxamide moiety offers potential for hydrogen bonding and interaction with biological targets.
Biological Activity
N-(4-(furan-3-yl)benzyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Imidazolidine Structure : A five-membered ring containing two nitrogen atoms.
- Carboxamide Functional Group : Enhances solubility and biological activity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| Melting Point | Not specified |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically utilized to confirm the structural integrity of synthesized compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. Specifically, it has shown good to moderate antibacterial effects against various pathogens, including:
- Bacillus cereus
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may be a promising candidate for developing new antibacterial agents .
The mechanism of action for this compound is believed to involve interactions with biological targets such as enzymes or receptors. The presence of furan and imidazolidine moieties may facilitate binding to specific sites, potentially leading to inhibition or modulation of biological pathways. This interaction could disrupt essential cellular processes in bacteria, leading to their death or growth inhibition .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Studies : A study demonstrated that derivatives of imidazolidines exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicates that modifications in the furan and imidazolidine rings can enhance efficacy .
- Cytotoxic Effects : Related compounds have been shown to possess cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties. Further biochemical assays are required to elucidate these effects .
- Synthesis and Optimization : The synthesis of this compound typically involves optimizing parameters such as temperature, solvent choice, and reaction time. Microwave-assisted synthesis has been explored as a method to enhance reaction efficiency under milder conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
